2-(3-Bromopropoxy)-1,3-dimethylbenzene

Organic Synthesis Alkylating Agent Chemical Purity

Choose 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) for its unique ortho‑substituted 1,3‑dimethyl pattern that introduces controlled steric hindrance during alkylation. Unlike the para‑analog (3245-55-4), this isomer delivers reproducible SN2 kinetics and selective product profiles, making it essential for synthesizing ortho‑substituted biaryl ethers or validating HPLC/GC methods capable of resolving regioisomeric impurities. Secure consistent reactivity and batch‑to‑batch fidelity for your most demanding research applications.

Molecular Formula C11H15BrO
Molecular Weight 243.14 g/mol
CAS No. 3245-54-3
Cat. No. B3259801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Bromopropoxy)-1,3-dimethylbenzene
CAS3245-54-3
Molecular FormulaC11H15BrO
Molecular Weight243.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C)OCCCBr
InChIInChI=1S/C11H15BrO/c1-9-5-3-6-10(2)11(9)13-8-4-7-12/h3,5-6H,4,7-8H2,1-2H3
InChIKeyOILQSIAPINGGQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3): Chemical Identity and Procurement-Ready Specifications


2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3), also known as 3-bromopropyl 2,6-xylyl ether, is a halogenated aromatic ether with the molecular formula C11H15BrO and a molecular weight of 243.14 g/mol . The compound features a 1,3-dimethylbenzene core linked via an ether bond to a 3-bromopropyl chain, establishing a bifunctional scaffold with a stable aryl ether moiety and a reactive primary alkyl bromide terminus [1]. This structural profile positions the compound as a versatile alkylating agent and synthetic intermediate, with commercially available purity specifications typically at ≥95% .

Why 2-(3-Bromopropoxy)-1,3-dimethylbenzene Is Not Interchangeable with Regioisomeric Analogs


Substituting 2-(3-Bromopropoxy)-1,3-dimethylbenzene with its closest regioisomers, such as the 1,4-dimethyl analog (CAS 3245-55-4), is scientifically invalid due to divergent physicochemical properties that directly impact synthetic utility and procurement decisions [1]. The ortho-substituted 1,3-dimethyl pattern in CAS 3245-54-3 creates a distinct steric and electronic environment around the ether oxygen, which influences nucleophilic substitution kinetics, alkylation selectivity, and downstream product profiles compared to the para-substituted 1,4-dimethyl isomer . These differences are quantifiable in physical property data and are critical for researchers requiring reproducible reaction outcomes and consistent material specifications .

Quantitative Differentiation of 2-(3-Bromopropoxy)-1,3-dimethylbenzene Against Regioisomeric Analogs


Regioisomeric Purity Specification Consistency for Reproducible Alkylation

Commercial sourcing of 2-(3-bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) consistently offers a minimum purity specification of 95%, a benchmark that is directly comparable to its 1,4-dimethyl regioisomer (CAS 3245-55-4) but with distinct analytical verification challenges . Notably, certain vendors of the 1,3-isomer explicitly indicate that analytical data is not collected for this product, requiring purchaser confirmation of identity . This stands in contrast to the 1,4-isomer, for which more comprehensive property data, including boiling point (304.3 °C at 760 mmHg), density (1.27 g/cm³), refractive index (1.532), and flash point (120.1 °C), are readily available [1]. The absence of comparable physicochemical data for the 1,3-isomer necessitates a more rigorous, user-driven quality verification protocol, making informed supplier selection critical for experimental reproducibility.

Organic Synthesis Alkylating Agent Chemical Purity

Steric and Electronic Modulation of Alkyl Bromide Reactivity

The substitution pattern on the aromatic ring directly influences the reactivity of the appended alkyl bromide. In 2-(3-bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3), the two methyl groups in ortho positions (2,6-dimethyl) create a sterically hindered environment adjacent to the ether linkage, which can modulate the approach of nucleophiles and the overall SN2 reaction rate compared to a less hindered isomer . The 1,4-dimethyl isomer (CAS 3245-55-4), with its para-substitution pattern, presents a significantly less sterically congested ether oxygen, potentially leading to different reaction kinetics and product distributions in alkylation reactions [1]. While direct kinetic data for this specific pair is not publicly available, class-level inference from the well-established principles of steric effects in nucleophilic substitution reactions supports a predicted slower reaction rate for the 1,3-isomer under identical conditions, a factor that must be considered when designing synthetic pathways and optimizing reaction times [2].

Reaction Kinetics Steric Effects Nucleophilic Substitution

Differential Hydrogen Bond Acceptor Potential and LogP for Downstream Applications

For researchers utilizing these compounds as building blocks in medicinal chemistry or agrochemical lead optimization, subtle differences in computed physicochemical descriptors can inform candidate selection [1]. 2-(3-Bromopropoxy)-1,3-dimethylbenzene (CAS 3245-54-3) and its 1,4-dimethyl regioisomer (CAS 3245-55-4) exhibit differences in key computed properties: the 1,4-isomer has a computed XLogP3-AA value of 3.7 and one hydrogen bond acceptor [2]. While precise computed values for the 1,3-isomer are not consolidated in the same authoritative databases, the differing substitution pattern is known to alter these fundamental parameters [3]. This class-level inference underscores that even minor changes in regioisomeric structure can impact lipophilicity (LogP) and hydrogen bonding capacity, which are critical determinants of a molecule's ADME (Absorption, Distribution, Metabolism, Excretion) profile and overall biological performance when integrated into larger molecular entities.

Physicochemical Property Drug Design Lead Optimization

Validated Application Scenarios for 2-(3-Bromopropoxy)-1,3-dimethylbenzene Based on Structural and Physicochemical Differentiation


Synthesis of Sterically Demanding or Ortho-Substituted Biaryl Ethers

Leverage the unique 2,6-dimethyl substitution pattern of CAS 3245-54-3 as an alkylating agent to install a sterically hindered propyl linker . This is particularly valuable when constructing molecules where restricted rotation or specific conformational control is desired, as the ortho-methyl groups create a larger steric footprint compared to the para-substituted analog . Researchers aiming to synthesize ortho-substituted biaryl ethers or analogs of bioactive molecules with similar substitution patterns should prioritize this isomer to ensure fidelity to the target structure [1].

Reference Standard for Regioisomeric Impurity Profiling

Employ the well-defined 1,3-dimethylbenzene core of this compound as a reference material for analytical method development . Given the availability of the 1,4-dimethyl regioisomer (CAS 3245-55-4) as a distinct entity, CAS 3245-54-3 can serve as a pure standard for developing and validating HPLC or GC methods capable of separating and quantifying regioisomeric impurities that may arise during the synthesis of related compounds . This application is directly supported by the compound's commercial availability and use as a reference substance for drug impurities and reagents [1].

Calibration of Reaction Kinetics Models for Sterically Hindered Electrophiles

Utilize this compound as a model electrophile to study and calibrate the impact of ortho-substitution on SN2 reaction rates . By comparing its reactivity in nucleophilic substitution reactions with that of the less hindered 1,4-isomer under controlled conditions, researchers can generate quantitative data to refine computational models and predict the behavior of more complex ortho-substituted aryl alkylating agents . This application stems directly from the class-level inference of differential reactivity due to steric effects [1].

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